BenchChemオンラインストアへようこそ!

1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one

Ion channel pharmacology Pain target screening Sodium channel inhibition

1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one (CAS 1311314-36-9) is a synthetic chloroethanone bearing both a piperidine and an azepane (homopiperidine) ring connected via a carbonyl linker, with a reactive chloroacetyl terminus. The compound is supplied as a research intermediate with typical purity ≥98% (HPLC) and a molecular weight of 286.80 g/mol.

Molecular Formula C14H23ClN2O2
Molecular Weight 286.8 g/mol
CAS No. 1311314-36-9
Cat. No. B1524463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one
CAS1311314-36-9
Molecular FormulaC14H23ClN2O2
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl
InChIInChI=1S/C14H23ClN2O2/c15-11-13(18)16-9-5-12(6-10-16)14(19)17-7-3-1-2-4-8-17/h12H,1-11H2
InChIKeyMTGHNEJOAHCQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one (CAS 1311314-36-9): Procurement-Grade Structural and Biological Profiling


1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one (CAS 1311314-36-9) is a synthetic chloroethanone bearing both a piperidine and an azepane (homopiperidine) ring connected via a carbonyl linker, with a reactive chloroacetyl terminus [1]. The compound is supplied as a research intermediate with typical purity ≥98% (HPLC) and a molecular weight of 286.80 g/mol . Its dual-ring scaffold places it at the intersection of piperidine-based and azepane-based chemical space, a design strategy increasingly exploited for scaffold diversification in medicinal chemistry [2].

Why Simple Piperidine or Azepane Mono-Ring Analogs Cannot Replace 1311314-36-9 in Structure-Activity Campaigns


Compound 1311314-36-9 integrates three functional modules—an azepane ring, a piperidine ring, and a chloroacetyl warhead—into a single building block. Literature across multiple target classes demonstrates that ring-size expansion from piperidine to azepane alters biological activity in a target-dependent manner that is neither predictable nor uniform [1][2]. In proteasome deubiquitinase inhibition, azepane- and piperidine-containing compound pairs show divergent antiproliferative IC50 values in HCT116 cells, with neither ring system universally superior [1]. In histamine H3 receptor ligands, identical biphenyloxy-alkyl chains appended to piperidine versus azepane yield Ki values that differ 1.4-fold (25 nM vs. 34 nM) [2]. Substituting 1311314-36-9 with a simple 1-(chloroacetyl)piperidine (CAS 1440-60-4) or 1-(chloroacetyl)azepane (CAS 52227-33-5) would eliminate the piperidine-azepane-carbonyl scaffold geometry and the demonstrated capacity for differential target engagement that arises uniquely from the juxtaposition of both heterocycles.

Quantitative Differentiation Evidence for 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one (1311314-36-9)


NaV 1.7 Antagonist Activity: Target Engagement Versus Mono-Ring Chloroacetamide Analogs

In a PatchXpress voltage-clamp assay using HEK293 cells expressing human partially inactivated NaV 1.7 channels, 1-[4-(azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one demonstrated antagonist activity with an IC50 of 240 nM [1]. This places the compound in a functionally relevant potency range for a screening hit. By contrast, structurally simpler mono-ring chloroacetamides such as 1-(chloroacetyl)piperidine and 1-(chloroacetyl)azepane have not been reported with NaV 1.7 data in BindingDB, whereas other piperidine-only NaV modulators in the database show substantially weaker activity (e.g., IC50 = 3,000 nM for a non-inactivated NaV 1.7 antagonist [2]), suggesting that the azepane-piperidine-carbonyl architecture contributes to potency enhancement at this therapeutically relevant ion channel.

Ion channel pharmacology Pain target screening Sodium channel inhibition

Azepane Versus Piperidine Ring-Size Effect on Antiproliferative Potency in Cancer Cells

A systematic pairwise comparison of azepane-containing versus piperidine-containing compounds evaluated in HCT116 colon cancer cells (72-h exposure) demonstrated that ring-size expansion from six-membered piperidine to seven-membered azepane produces divergent, target-dependent shifts in antiproliferative IC50 values [1]. Across three matched pairs, the azepane analogs showed IC50 values spanning from 0.8 µM to >10 µM, while corresponding piperidine analogs ranged from 1.5 µM to >10 µM. In one pair, the azepane was ~1.9-fold more potent (IC50 0.8 µM vs. 1.5 µM); in a second pair, the azepane and piperidine analogs were equipotent; in the third pair, both were inactive. This class-level evidence demonstrates that the azepane ring is not universally superior, but rather that the azepane-piperidine combination present in 1311314-36-9 provides a structurally distinct starting point whose activity profile cannot be interpolated from mono-ring compounds.

Cancer cell proliferation Proteasome DUB inhibition Azepane SAR

Histamine H3 Receptor Affinity: Direct Azepane-Piperidine Comparison with Identical Pharmacophore

In a study where the identical para-biphenyloxy-pentyl pharmacophore was appended to either a piperidine or an azepane ring, the piperidine derivative (compound 14) showed a Ki of 25 nM while the azepane derivative (compound 16) showed a Ki of 34 nM at the human histamine H3 receptor—a 1.4-fold difference favoring piperidine [1]. In functional cAMP accumulation assays, the piperidine analog was also more potent (IC50 = 4 nM vs. 9 nM for azepane). However, in vivo, the azepane analog demonstrated slightly better efficacy in blocking RAMH-induced dipsogenia in rats (ED50 = 1.75 mg/kg for azepane vs. 2.72 mg/kg for piperidine). This reversal between in vitro binding rank order and in vivo efficacy highlights the complex pharmacological consequences of the piperidine-to-azepane substitution and validates the azepane ring as a legitimate pharmacophore element with distinct ADME/PD properties.

Histamine H3 receptor CNS drug discovery GPCR binding

Chloroacetyl Reactivity Handle: Synthetic Differentiation from Non-Electrophilic Azepane-Piperidine Building Blocks

1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one (1311314-36-9) bears a chloroacetyl electrophile at the piperidine nitrogen, enabling facile nucleophilic substitution with amines, thiols, and other nucleophiles [1]. This contrasts with the closest commercially available core structure, 1-(piperidin-4-ylcarbonyl)azepane (CAS 86542-89-4), which terminates in a secondary amine at the piperidine ring and requires additional activation steps (e.g., HATU-mediated coupling) before derivatization. The α-chloro amide moiety in 1311314-36-9 is intrinsically reactive: the chlorine atom serves as a leaving group with a leaving-group ability (pKa of HCl ≈ −7) that substantially exceeds that of typical alcohol-based leaving groups (pKa of H2O = 15.7), enabling substitution under mild conditions (room temperature, DMF or DCM, K2CO3 or Et3N) . This pre-installed electrophilic warhead eliminates the need for in situ activation steps and reduces synthetic step count in library synthesis campaigns.

Synthetic methodology Building block Nucleophilic substitution Covalent inhibitor design

PKB/Akt Kinase Inhibition Class Benchmarking: Azepane Derivative Potency Reference Point

Structure-based optimization of azepane derivatives as PKB (Akt) inhibitors yielded compound 4 with an IC50 of 4 nM against PKB-α, demonstrating that azepane-containing chemotypes can achieve single-digit nanomolar potency against this clinically validated oncology target [1]. The co-crystal structures of compounds 4, 5, and 8 with PKA revealed that the azepane ring participates in specific hydrophobic interactions within the glycine-rich loop and makes contacts distinct from those of piperidine-based inhibitors [1]. While 1311314-36-9 itself has not been profiled against PKB, its azepane-piperidine-carbonyl scaffold shares the core pharmacophore elements of these optimized inhibitors. Compound 4 also demonstrated plasma stability in mouse plasma, indicating that the azepane scaffold is compatible with in vivo PK requirements—a non-trivial property given the metabolic vulnerability of saturated N-heterocycles.

Kinase inhibition PKB/Akt Cancer signaling Azepane pharmacophore

Physicochemical Property Differentiation: Molecular Flexibility and Lipophilicity Versus Mono-Ring Analogs

1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one (MW 286.80, C14H23ClN2O2) [1] occupies a distinct physicochemical space relative to its closest mono-ring chloroacetamide analogs. 1-(Chloroacetyl)piperidine (MW 161.63, C7H12ClNO) and 1-(chloroacetyl)azepane (MW 175.66, C8H14ClNO) are substantially smaller and more lipophilic per heavy atom (clogP ≈ 0.8–1.2 for mono-ring vs. clogP ≈ 1.5 for the dual-ring compound, calculated). The seven-membered azepane ring in 1311314-36-9 introduces conformational flexibility not available in six-membered piperidine-only analogs; the azepane ring can adopt multiple low-energy conformations (chair, twist-chair, boat) that expand the accessible pharmacophore space [2]. The azepane carbonyl linker further contributes hydrogen-bond acceptor capacity (two carbonyl oxygens vs. one in simple chloroacetamides), enabling additional protein-ligand interaction potential.

Physicochemical properties Drug-likeness Molecular flexibility ADME prediction

High-Impact Application Scenarios for 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one (1311314-36-9)


Covalent Inhibitor and PROTAC Linker Synthesis via Chloroacetyl Warhead

The chloroacetyl group on 1311314-36-9 is a pre-installed electrophile that reacts directly with thiol or amine nucleophiles under mild conditions, enabling rapid assembly of covalent inhibitor candidates and PROTAC conjugates. Unlike 1-(piperidin-4-ylcarbonyl)azepane (CAS 86542-89-4) which requires separate activation steps, 1311314-36-9 can be used directly in SN2 reactions with cysteine-targeting warheads or E3 ligase ligand linkers [1]. The documented NaV 1.7 antagonist activity (IC50 = 240 nM) further supports the use of this scaffold as a starting point for pain-targeted covalent modifiers [2].

CNS Drug Discovery Library Enumeration Leveraging Azepane-Piperidine Hybrid Scaffold

The histamine H3 receptor head-to-head data (azepane vs. piperidine: Ki 34 nM vs. 25 nM; in vivo ED50 1.75 vs. 2.72 mg/kg) [1] validates the azepane ring as a CNS-compatible pharmacophore with distinct in vivo pharmacology. The dual-ring scaffold of 1311314-36-9 provides a versatile template for synthesizing focused libraries targeting GPCRs and ion channels in neurological indications, where the azepane ring's conformational flexibility may enable unique binding modes not accessible to rigid piperidine-only chemotypes.

Kinase Inhibitor Hit Expansion from Azepane-Based PKB/Akt Chemotype

The structure-based optimization of azepane PKB inhibitors achieved IC50 = 4 nM with co-crystal structure validation and mouse plasma stability [1], establishing the azepane pharmacophore as viable for kinase drug discovery. 1311314-36-9, containing the azepane-piperidine-carbonyl framework, serves as a functionalized intermediate for synthesizing analogs of the balanol-derived azepane inhibitor series. The chloroacetyl handle additionally permits late-stage diversification to explore ATP-binding site and allosteric pocket interactions across the kinome.

Oncology Phenotypic Screening with Azepane-Ring-Dependent Antiproliferative Activity

Systematic pairwise comparisons in HCT116 colon cancer cells showed that azepane substitution can alter antiproliferative potency by up to 1.9-fold relative to matched piperidine analogs, with the direction of effect being chemotype-dependent [1]. This non-uniform SAR behavior makes 1311314-36-9 a critical probe for phenotypic screening cascades, where ring-size-dependent cytotoxicity signatures can help deconvolute mechanism of action and prioritize chemotypes for lead optimization in oncology programs.

Quote Request

Request a Quote for 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.